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For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of 4-Formylphenoxyacetic acid
from p-hydroxybenzaldehyde. The synthesis is achieved via a Williamson ether synthesis, a

robust and widely used method for preparing ethers. In this procedure, the hydroxyl group of p-

hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a

nucleophile, attacking the electrophilic carbon of a haloacetic acid, such as chloroacetic acid.

This results in the formation of an ether linkage, yielding the desired product. This compound is

a valuable intermediate in the synthesis of various pharmaceuticals and other biologically

active molecules. The following sections detail the reaction protocol, present key data in a

structured format, and illustrate the synthetic workflow.
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Parameter Value Reference

Product Name 4-Formylphenoxyacetic acid [1][2]

CAS Number 22042-71-3 [1][2]

Molecular Formula C₉H₈O₄ [1][2]

Molecular Weight 180.16 g/mol [1]

Appearance Solid [1]

Melting Point 193-196 °C [1]

Purity ≥97.0% [1]

¹H NMR (DMSO-d₆, 400 MHz)

δ 13.2 (s, 1H), 9.89 (s, 1H),

7.88 (d, J=8.0 Hz, 2H), 7.12 (d,

J=8.0 Hz, 2H), 4.85 (s, 2H)

[3]

Experimental Protocol
This protocol is adapted from established procedures for Williamson ether synthesis involving

phenols and haloacetic acids.[4][5][6]

Materials:

p-Hydroxybenzaldehyde

Chloroacetic acid

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Hydrochloric acid (HCl), concentrated

Water (distilled or deionized)

Round-bottom flask

Reflux condenser
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Magnetic stirrer and stir bar

Heating mantle or water bath

Beakers

Büchner funnel and filter paper

pH paper

Standard laboratory glassware

Procedure:

Preparation of the Phenoxide:

In a round-bottom flask, dissolve p-hydroxybenzaldehyde in an aqueous solution of

sodium hydroxide or potassium hydroxide. For every 1 mole of p-hydroxybenzaldehyde,

use approximately 2 moles of the base. The base facilitates the deprotonation of the

phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4][5]

Stir the mixture until the p-hydroxybenzaldehyde is completely dissolved.

Williamson Ether Synthesis Reaction:

To the solution of the phenoxide, add an equimolar amount of chloroacetic acid.

Attach a reflux condenser to the flask and heat the mixture to a gentle boil with continuous

stirring. A water bath or heating mantle can be used for heating.[4][5]

Allow the reaction to reflux for approximately 1 to 3 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).[6][7]

Work-up and Isolation:

After the reaction is complete, cool the mixture to room temperature.
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Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric

acid until the solution is acidic, as indicated by pH paper. This step protonates the

carboxylate to form the carboxylic acid and precipitates the product.[4][5]

Cool the acidified mixture in an ice bath to ensure complete precipitation of the 4-
Formylphenoxyacetic acid.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the collected solid with cold water to remove any inorganic salts and other water-

soluble impurities.

Purification:

The crude product can be purified by recrystallization from hot water or a suitable organic

solvent system (e.g., ethanol/water) to yield a pure crystalline solid.[4]

Drying and Characterization:

Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Characterize the final product by determining its melting point and acquiring spectroscopic

data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. The expected melting

point is in the range of 193-196 °C.[1]
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Caption: Synthetic workflow for 4-Formylphenoxyacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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